REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:15]#[N:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH2:17](O)[CH2:18][OH:19].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:15]#[N:16])[CH2:9][CH2:10][C:11]3([O:19][CH2:18][CH2:17][O:14]3)[CH2:12][CH2:13]2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C1(CCC(CC1)=O)C#N
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Name
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|
Quantity
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850 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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9 mL
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Type
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reactant
|
Smiles
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C(CO)O
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Name
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Quantity
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1.5 g
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Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed at a Dean-Stark apparatus for 6 h
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Duration
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6 h
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Type
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EXTRACTION
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Details
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extracted twice with saturated sodium bicarbonate solution and once with brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
|
|
Type
|
product
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Smiles
|
FC1=CC=C(C=C1)C1(CCC2(OCCO2)CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.15 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |